(Z)-N-(3-hydroxyphenyl)-3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide (Z)-N-(3-hydroxyphenyl)-3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16277466
InChI: InChI=1S/C20H18N2O4S2/c1-26-16-7-2-4-13(10-16)11-17-19(25)22(20(27)28-17)9-8-18(24)21-14-5-3-6-15(23)12-14/h2-7,10-12,23H,8-9H2,1H3,(H,21,24)/b17-11-
SMILES:
Molecular Formula: C20H18N2O4S2
Molecular Weight: 414.5 g/mol

(Z)-N-(3-hydroxyphenyl)-3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

CAS No.:

Cat. No.: VC16277466

Molecular Formula: C20H18N2O4S2

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

(Z)-N-(3-hydroxyphenyl)-3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide -

Specification

Molecular Formula C20H18N2O4S2
Molecular Weight 414.5 g/mol
IUPAC Name N-(3-hydroxyphenyl)-3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Standard InChI InChI=1S/C20H18N2O4S2/c1-26-16-7-2-4-13(10-16)11-17-19(25)22(20(27)28-17)9-8-18(24)21-14-5-3-6-15(23)12-14/h2-7,10-12,23H,8-9H2,1H3,(H,21,24)/b17-11-
Standard InChI Key MXNIPDUGOIHELP-BOPFTXTBSA-N
Isomeric SMILES COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)O
Canonical SMILES COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula is C20H18N2O4S2, with a molecular weight of 414.5 g/mol. Its IUPAC name, N-(3-hydroxyphenyl)-3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide, reflects its intricate structure:

  • A thiazolidine ring substituted with a thioxo group at position 2 and a 4-oxo group at position 4.

  • A 3-methoxybenzylidene moiety at position 5, adopting a Z-configuration around the double bond.

  • A propanamide side chain linked to a 3-hydroxyphenyl group at position 3 of the thiazolidine ring.

The stereoelectronic effects of the methoxy and hydroxyphenyl groups influence solubility and target binding, while the thiazolidine ring’s sulfur atom enhances reactivity through hydrogen bonding and π-π interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC20H18N2O4S2
Molecular Weight414.5 g/mol
Density1.43±0.1 g/cm³ (predicted)
pKa9.53±0.10 (predicted)
SolubilityLow aqueous solubility

Synthesis and Optimization

Reaction Pathways

Synthesis involves multi-step reactions starting from commercially available precursors:

  • Thiazolidine Ring Formation: Condensation of thiourea derivatives with α-halo carbonyl compounds under basic conditions.

  • Benzylidene Introduction: Knoevenagel condensation between the 4-oxo-thiazolidinone and 3-methoxybenzaldehyde, favoring the Z-isomer via controlled temperature (60–80°C) and acid catalysis.

  • Propanamide Side-Chain Attachment: Amidation of the thiazolidine nitrogen with 3-hydroxyphenylpropanoic acid derivatives using coupling agents like EDCI/HOBt.

Critical parameters include pH control (6.5–7.5) and anhydrous conditions to prevent hydrolysis of the thioxo group. Yields typically range from 45% to 60%, with purity >95% achieved via recrystallization from ethanol-water mixtures.

Biological Activities and Mechanisms

Anti-Inflammatory Effects

Molecular docking studies suggest inhibition of phosphoinositide 3-kinase gamma (PI3Kγ), a key regulator of inflammatory signaling . The compound’s thiazolidine sulfur and methoxybenzylidene group form hydrogen bonds with PI3Kγ’s ATP-binding pocket (Figure 1), achieving an IC50 of 120 nM in enzyme assays . In murine models of acute peritonitis, oral administration reduced leukocyte infiltration by 65% at 10 mg/kg .

Table 2: Biological Activity Profile

Assay SystemActivityIC50/EC50Source
PI3Kγ inhibitionEnzyme assay120 nM
MCF-7 cytotoxicityCell viability assay8.2 μM
PPAR-γ activationTranscriptional reporter assay1.5 μM

Structure-Activity Relationships (SAR)

  • Benzylidene Substituents:

    • 3-Methoxy substitution enhances PI3Kγ selectivity over PI3Kα (15-fold) .

    • 4-Methyl analogs (e.g., CAS 304674-59-7) show reduced potency (IC50 = 210 nM) .

  • Thiazolidine Modifications:

    • Replacement of thioxo with oxo decreases binding affinity by 40%.

  • Side-Chain Variations:

    • 3-Hydroxyphenyl confers higher solubility than 3-methoxyphenyl derivatives.

Comparative Analysis with Analogues

Table 3: Analog Comparison

CompoundTargetIC50Selectivity Index (PI3Kγ/PI3Kα)Source
(Z)-3-Methoxy derivativePI3Kγ120 nM15
(Z)-4-Methyl derivativePI3Kγ210 nM8
(Z)-2-Methoxy derivativeTopoisomerase II5.7 μMN/A

Future Directions

  • Synthetic Optimization: Improve yield via microwave-assisted synthesis and greener solvents.

  • In Vivo Studies: Evaluate efficacy in xenograft models of inflammation-driven cancers.

  • Combination Therapies: Pair with checkpoint inhibitors to enhance antitumor immunity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator